![molecular formula C19H20ClNO2 B2540676 N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide CAS No. 1799264-68-8](/img/structure/B2540676.png)
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide
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Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, also known as CCPA, is a synthetic compound that belongs to the class of non-opioid analgesics. It is used in scientific research to study the mechanism of action of pain and inflammation. CCPA is a potent and selective agonist of the G protein-coupled receptor 55 (GPR55), which is involved in pain modulation and inflammation.
Scientific Research Applications
- Notably, (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide demonstrated significant inhibition of the transcription factor NF-κB at a concentration of 2 µM. They were even more potent than the reference drug prednisone .
- Derivatives of cinnamic amide, including our compound, were synthesized and evaluated for antiproliferative activities against the human breast cancer cell line MCF-7. This investigation aimed to understand their potential in cancer therapy .
- The same derivatives were also assessed for their inhibitory effects on the epidermal growth factor receptor (EGFR). Understanding EGFR inhibition is crucial in cancer research, as EGFR plays a role in cell proliferation and survival .
- Researchers have characterized the lipophilicity of cinnamic acid anilide derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC) and reversed-phase thin-layer chromatography (RP-TLC). Lipophilicity influences drug absorption, distribution, and bioavailability, making this investigation relevant for drug development .
- The modification of the anilide core by introducing lipophilic and bulky moieties at specific positions (such as C(2,5)ʹ or C(2,6)ʹ) seems favorable for enhancing the anti-inflammatory potential of these compounds .
- The molecular structure of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide (a model compound) was determined using single-crystal X-ray analysis. This structural information aids in understanding the compound’s interactions and potential binding sites .
Anti-Inflammatory Potential
Antiproliferative Activities
EGFR-Inhibitory Activities
Lipophilicity Characterization
Polypharmacology Considerations
X-Ray Structure Determination
properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-19(23-2,16-9-6-10-17(20)13-16)14-21-18(22)12-11-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBMSPFSAXNTSN-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide |
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